molecular formula C15H21O3P B12519920 Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate CAS No. 693818-49-4

Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate

Cat. No.: B12519920
CAS No.: 693818-49-4
M. Wt: 280.30 g/mol
InChI Key: XPLHHLYMTOLOSR-UHFFFAOYSA-N
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Description

Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate is an organic compound belonging to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a conjugated diene system with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable diene precursor under controlled conditions. One common method is the Horner-Wadsworth-Emmons (HWE) reaction, where diethyl phosphite reacts with an aldehyde or ketone in the presence of a base to form the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale HWE reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.

    Substitution: The phenyl and diene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.

    Industry: It is utilized in the production of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate exerts its effects involves interactions with molecular targets and pathways. The phosphonate group can act as a ligand, coordinating with metal ions or enzymes, thereby influencing biochemical processes. The conjugated diene system may also participate in electron transfer reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphonate: A simpler analog without the phenyl and diene groups.

    Dimethyl (2-oxopropyl)phosphonate: Used in similar synthetic applications but with different reactivity due to the presence of a keto group.

    Diethyl (pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring, offering different chemical properties and applications.

Uniqueness

Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate is unique due to its conjugated diene system and phenyl substituent, which confer distinct reactivity and potential for diverse applications in synthesis and material science.

Properties

CAS No.

693818-49-4

Molecular Formula

C15H21O3P

Molecular Weight

280.30 g/mol

IUPAC Name

5-diethoxyphosphorylpenta-1,3-dienylbenzene

InChI

InChI=1S/C15H21O3P/c1-3-17-19(16,18-4-2)14-10-6-9-13-15-11-7-5-8-12-15/h5-13H,3-4,14H2,1-2H3

InChI Key

XPLHHLYMTOLOSR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=CC=CC1=CC=CC=C1)OCC

Origin of Product

United States

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